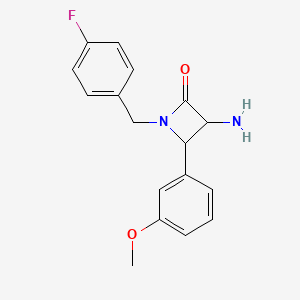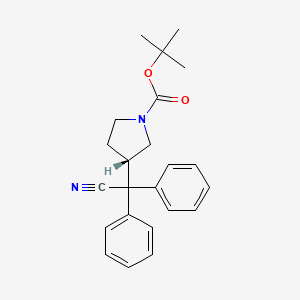
tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-3-(Cyanodiphenylmethyl)pyrrolidin-1-carboxylat ist eine komplexe organische Verbindung, die eine tert-Butylgruppe, eine Cyanodiphenylmethyl-Einheit und einen Pyrrolidinring enthält.
Herstellungsmethoden
Die Synthese von tert-Butyl (S)-3-(Cyanodiphenylmethyl)pyrrolidin-1-carboxylat umfasst typischerweise mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien.Reaktionsbedingungen beinhalten oft die Verwendung von starken Basen, Schutzgruppen und spezifischen Lösungsmitteln, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird .
Vorbereitungsmethoden
The synthesis of tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong bases, protecting groups, and specific solvents to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
tert-Butyl (S)-3-(Cyanodiphenylmethyl)pyrrolidin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Hydroxylgruppen oder andere funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Cyanodiphenylmethyl-Einheit oder andere Teile des Moleküls zu modifizieren.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (S)-3-(Cyanodiphenylmethyl)pyrrolidin-1-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer Moleküle und als Reagenz bei verschiedenen organischen Transformationen verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Werkzeug bei der Untersuchung biologischer Prozesse und Interaktionen auf molekularer Ebene.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl (S)-3-(Cyanodiphenylmethyl)pyrrolidin-1-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, in Bindungsstellen zu passen und die Aktivität dieser Zielstrukturen zu modulieren, was zu verschiedenen biologischen Wirkungen führt. Die beteiligten Pfade hängen von der spezifischen Anwendung und dem interessierenden Ziel ab .
Wirkmechanismus
The mechanism of action of tert-butyl (S)-3-(cyanodiphenylmethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects. The pathways involved depend on the specific application and target of interest .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen zu tert-Butyl (S)-3-(Cyanodiphenylmethyl)pyrrolidin-1-carboxylat umfassen andere Pyrrolidinderivate und Verbindungen mit Cyanodiphenylmethylgruppen. Was diese Verbindung auszeichnet, ist ihre einzigartige Kombination funktioneller Gruppen, die im Vergleich zu anderen ähnlichen Molekülen ein deutlich unterschiedliches Reaktions- und Interaktionsprofil bietet.
Eigenschaften
Molekularformel |
C23H26N2O2 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
tert-butyl (3S)-3-[cyano(diphenyl)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H26N2O2/c1-22(2,3)27-21(26)25-15-14-20(16-25)23(17-24,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-16H2,1-3H3/t20-/m1/s1 |
InChI-Schlüssel |
VPWJEZHVOGYEQA-HXUWFJFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


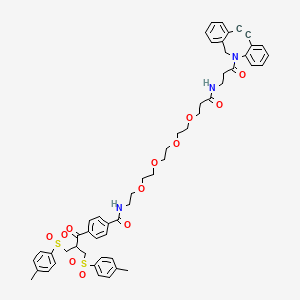
![2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B11834054.png)
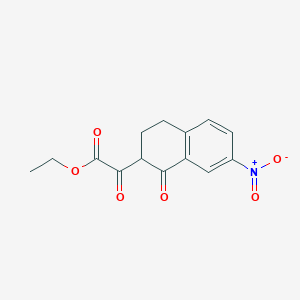
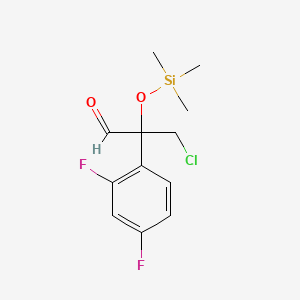






![2-(5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B11834104.png)
![2-[4-(Diethylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B11834107.png)

